molecular formula C9H6N2S B173546 2-Aminobenzo[b]thiophene-3-carbonitrile CAS No. 18774-47-5

2-Aminobenzo[b]thiophene-3-carbonitrile

Cat. No.: B173546
CAS No.: 18774-47-5
M. Wt: 174.22 g/mol
InChI Key: WNXWDETZPAYBPB-UHFFFAOYSA-N
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Description

2-Aminobenzo[b]thiophene-3-carbonitrile is a heterocyclic compound with the molecular formula C9H6N2S. It is a member of the benzothiophene family, which is known for its diverse biological activities and applications in various fields of science and industry . This compound is characterized by the presence of an amino group at the 2-position and a nitrile group at the 3-position of the benzothiophene ring.

Mechanism of Action

Pharmacokinetics

, the compound has a high gastrointestinal absorption and is not a substrate for P-glycoprotein, which is involved in drug transport. It is an inhibitor of CYP1A2 and CYP2C19, which are enzymes involved in drug metabolism. The compound has a LogP value of 1.76 (iLOGP), indicating its lipophilicity. Its water solubility is 0.251 mg/ml . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) and thus its bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the above-mentioned synthetic routes can be scaled up for industrial applications. The use of microwave-assisted synthesis and catalytic hydrogenation are promising due to their efficiency and potential for high yields.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both amino and nitrile groups on the benzothiophene ring. This dual functionality allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Biological Activity

2-Aminobenzo[b]thiophene-3-carbonitrile (C9H6N2S) is a heterocyclic compound recognized for its diverse biological activities. This compound belongs to the benzothiophene family, which has been extensively studied for its pharmacological potential. The presence of both amino and nitrile functional groups contributes to its unique properties, making it a valuable subject in medicinal chemistry and drug development.

  • Molecular Formula : C9H6N2S
  • Molecular Weight : 174.22 g/mol
  • LogP : 1.76 (indicating moderate lipophilicity)
  • Water Solubility : 0.251 mg/ml

These properties suggest that this compound has good gastrointestinal absorption potential and is not a substrate for P-glycoprotein, which is crucial for drug transport and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It acts as an inhibitor of cytochrome P450 enzymes CYP1A2 and CYP2C19, which are involved in drug metabolism.
  • Antioxidant Activity : The compound has shown significant antioxidant properties, comparable to ascorbic acid, indicating its potential in treating oxidative stress-related diseases .
  • Antitumor Activity : Research indicates that derivatives of this compound can destabilize tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Antioxidant Properties

A study evaluated the total antioxidant capacity (TAC) of various tetrahydrobenzo[b]thiophene derivatives, including this compound, revealing that compounds with free amino groups exhibited enhanced antioxidant activity due to increased hydrogen donor capacity .

Anticancer Potential

The compound has been investigated for its anticancer effects, particularly in relation to its ability to inhibit tubulin polymerization:

  • Mechanism : It induces G2/M phase cell cycle arrest and promotes apoptosis through the activation of caspases 3 and 9 .
  • Case Studies : In vitro studies demonstrated that certain derivatives showed broad-spectrum antitumor activity against various cancer cell lines, highlighting their potential as therapeutic agents .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameAntioxidant ActivityAntitumor ActivityEnzyme Inhibition
This compoundHighSignificantCYP1A2, CYP2C19
3-Aminobenzo[b]thiopheneModerateModerateCYP1A2
2-CyanothiopheneLowLowNone

This comparison illustrates that while all compounds exhibit some level of biological activity, this compound stands out due to its high antioxidant and significant antitumor activities.

Properties

IUPAC Name

2-amino-1-benzothiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2S/c10-5-7-6-3-1-2-4-8(6)12-9(7)11/h1-4H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXWDETZPAYBPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00632204
Record name 2-Amino-1-benzothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18774-47-5
Record name 2-Amino-1-benzothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Combine in a 500 mL schlenk flask, 2-nitro-benzo[b]thiophene-3-carbonitrile (5.8 g, 28.4 mmol) and Pd/C (3.0 g, 10% w/w, 2.84 mmol) in 1,2-dichloroethane (120 ml), the reaction mixture is charged with a balloon of hydrogen. After overnight stirring, release the hydrogen, remove the catalyst by filtration, and wash the catalyst by 1,2-dichloroethane several times. Concentrate down to a residue, which purified by flash chromatography on silica gel, gradient (100% hexane to 100% of Hexane:CH2Cl2:EtOAc=50:50:2.5), afford brownish solid 3.6 g of title compound (yield 73%). Mass spectrum: ES(+)(m/e): 175(M+1); 1H NMR (300 MHz, DMSO-d6, ppm): δ 7.81 (br, 2H), 7.65-7.62 (m, 1H), 7.28-7.24 (m, 2H), 7.11-7.01 (m, 1H).
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5.8 g
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120 mL
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3 g
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Yield
73%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminobenzo[b]thiophene-3-carbonitrile
Reactant of Route 2
2-Aminobenzo[b]thiophene-3-carbonitrile
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Reactant of Route 6
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